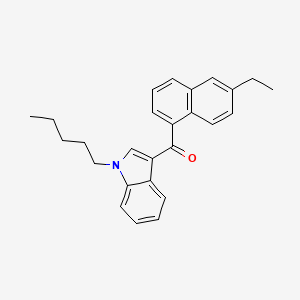
JWH 210 6-ethylnaphthyl isomer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JWH 210 is a potent cannabimimetic alkylindole that has been identified in extracts from herbal blends JWH 210 6-ethylnaphthyl isomer is a positional isomer of JWH 210, having the ethyl side chain at the 6 position rather than at the 4 position of the naphthyl group. The biological activities of this isomer have not been determined. This product is intended for forensic purposes.
科学的研究の応用
1. Impact on Drug Metabolizing Enzymes JWH-210 and its derivatives are known to interact with human drug metabolizing enzymes. A systematic review highlighted the potential of compounds like JWH-018 (structurally similar to JWH-210) to act as substrates, inhibitors, or inducers of drug-metabolizing enzymes, especially cytochrome P-450 enzymes. This finding emphasizes the significance of understanding these interactions for clinical care and predicting drug interactions (Stout & Cimino, 2014).
2. Neuropharmacological Insights Research on novel psychoactive substances (NPS) has shed light on the neuropharmacological aspects of cannabinoids like JWH-210. These studies primarily focus on the rewarding and reinforcing properties of such substances, providing a comprehensive understanding of their addictive potential and neurochemical mechanisms. It's important to consider these insights for understanding the broader impact of these compounds on brain function and potential dependency (Miliano et al., 2016).
3. Polonium-210 (210Po) Analysis Although not directly related to JWH-210, studies on Polonium-210 (210Po) provide valuable methodologies that could be applicable in analyzing similar complex compounds. Research on the determination and environmental impact assessment of 210Po highlights the challenges and techniques in handling such substances, which could offer methodological parallels for studying JWH-210 and its isomers (Matthews, Kim, & Martin, 2007).
特性
分子式 |
C26H27NO |
|---|---|
分子量 |
369.5 |
IUPAC名 |
(6-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
InChI |
InChI=1S/C26H27NO/c1-3-5-8-16-27-18-24(22-11-6-7-13-25(22)27)26(28)23-12-9-10-20-17-19(4-2)14-15-21(20)23/h6-7,9-15,17-18H,3-5,8,16H2,1-2H3 |
InChIキー |
GNPOOHZSCSYKPJ-UHFFFAOYSA-N |
SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC(=C4)CC |
同義語 |
(6-ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



